2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid
Description
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is a synthetic organic compound featuring a piperazine core substituted with a 3-methylphenyl group, a sulfonyl moiety, and an acetic acid side chain. This structure combines aromatic, sulfonamide, and carboxylic acid functionalities, making it a versatile building block for pharmaceutical and chemical research.
Properties
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGXTAUGOMCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid typically involves the reaction of 3-methylphenylpiperazine with a sulfonylating agent followed by the introduction of the acetic acid moiety. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of piperazine derivatives with varying substituents that influence physicochemical properties and applications. Below is a detailed comparison with structurally related analogs:
Structural Analogues
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperazine nitrogen, linked to acetic acid. Key Differences: The Fmoc group introduces bulk and UV-sensitive properties, making it suitable for solid-phase peptide synthesis, unlike the sulfonyl and 3-methylphenyl groups in the target compound, which may enhance stability and hydrophobic interactions .
3-(4-Methylpiperazin-1-yl)benzoic Acid
- Structure : Piperazine substituted with a methyl group and linked to benzoic acid.
- Key Differences : The absence of a sulfonyl group and the presence of a benzoic acid moiety (vs. acetic acid) alter solubility and acidity. The methyl group on piperazine may reduce steric hindrance compared to the 3-methylphenyl group in the target compound.
- Physical Data : Molecular weight 220.26 g/mol, melting point 187–190°C .
(RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid, Ethyl Ester (Cetirizine Ethyl Ester)
- Structure : Piperazine linked to a diphenylmethyl group and an ethoxyacetic acid ethyl ester.
- Key Differences : The ethoxy spacer and ester group enhance lipophilicity, contrasting with the sulfonyl-acetic acid motif in the target compound. This derivative is a precursor to cetirizine, an antihistamine, highlighting the therapeutic relevance of piperazine-acetic acid hybrids .
Functional Group Impact
- Sulfonyl Group : Unique to the target compound, this group increases acidity (pKa ~1–2 for sulfonic acids) and may improve binding to charged residues in biological targets.
- Acetic Acid vs. Benzoic Acid : The shorter carbon chain in acetic acid enhances solubility in aqueous media compared to benzoic acid derivatives .
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Functional Group Influence
Biological Activity
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is a synthetic compound with the molecular formula C13H18N2O4S. It features a piperazine ring, a sulfonyl group, and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to receptor interactions and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O4S
- Molecular Weight : 298.36 g/mol
- CAS Number : 1042613-44-4
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring facilitates binding to various receptors, while the sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. This may lead to modulation of receptor activity or inhibition of specific enzymes involved in cellular processes.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperazine compounds can inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial in cancer cell proliferation and survival. For instance, compounds similar to this compound have shown promising results in inhibiting PARP1 catalytic activity in breast cancer cells .
- Neuropharmacology : The piperazine moiety is known for its presence in numerous psychoactive drugs. Compounds with similar structures have been investigated for their potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Studies
-
Inhibition of PARP Activity :
Compound IC50 (µM) Compound 5e 18 Olaparib 57.3 - Cell Viability Assays :
Comparative Analysis
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}acetic acid | Chlorine substitution | Anticancer properties |
| 2-{[4-(3-Fluorophenyl)piperazin-1-yl]sulfonyl}acetic acid | Fluorine substitution | Neuroactive effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
